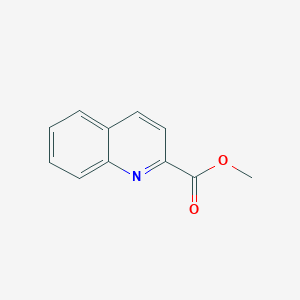

Methyl quinoline-2-carboxylate

Übersicht

Beschreibung

Methyl quinoline-2-carboxylate is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl quinoline-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of quinoline-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This esterification reaction typically requires refluxing the reactants for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs more efficient and scalable methods. These may include the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

Reduction: Reduction reactions can convert it to quinoline-2-carboxaldehyde.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline-2-carboxylic acid.

Reduction: Quinoline-2-carboxaldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial and Antitumor Activities

MQC has shown promising results in antimicrobial and antitumor studies. Research indicates that derivatives of quinoline-2-carboxylic acids exhibit significant activity against various bacterial strains and tumor cells. For instance, a study documented the synthesis of new quinoline derivatives that demonstrated potent antitumor effects in vitro, suggesting that MQC could serve as a lead compound for developing new anticancer agents .

2. Pharmacological Applications

Quinoline derivatives, including MQC, are recognized for their pharmacological properties. They are involved in the development of drugs targeting malaria and other infectious diseases due to their ability to inhibit specific enzymes critical for pathogen survival . The structural modifications on the quinoline core can enhance bioactivity and selectivity.

Organic Synthesis

1. Synthesis of Complex Molecules

MQC serves as an essential intermediate in synthesizing more complex organic molecules. It can undergo various reactions such as alkylation, acylation, and cyclization, facilitating the construction of diverse chemical architectures. For example, MQC has been utilized in synthesizing 2-arylquinoline-4-carboxylic acids through innovative synthetic pathways involving palladium-catalyzed reactions .

2. Dye Production

The compound's ability to form azo dyes through diazotization reactions highlights its utility in dye production. The reaction of MQC with diazo compounds leads to the formation of vibrant azo dyes, which are widely used in textiles and other industries .

Case Studies

Wirkmechanismus

The mechanism of action of methyl quinoline-2-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Quinoline-2-carboxylic acid: The parent compound from which methyl quinoline-2-carboxylate is derived.

Quinoline-2-carboxaldehyde: A reduction product of this compound.

Quinoline-2-carboxamide: Another derivative with potential biological activity.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its acid, aldehyde, and amide counterparts. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

Methyl quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives, including this compound, have been studied for their potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and as antimicrobial agents. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Anticancer Properties

This compound and its derivatives have shown promising anticancer activity. A study demonstrated that certain quinoline analogs exhibited potent antiproliferative effects against various cancer cell lines. For instance, a compound structurally related to this compound displayed IC50 values as low as 0.022 µM in MCF-7 breast cancer cells, indicating strong selectivity towards cancer cells compared to non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 19h | MCF-7 | 0.026 | Tubulin polymerization inhibition |

| 19h | HL-60 | 0.040 | Induces apoptosis |

| 19h | HCT-116 | 0.022 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound derivatives can effectively target cancer cells while minimizing toxicity to normal cells.

Antiviral Activity

Research has also indicated that this compound derivatives possess antiviral properties. Specifically, studies have shown that certain compounds can inhibit the replication of the Hepatitis B virus (HBV). In vitro experiments revealed that these compounds could significantly reduce HBV replication at concentrations as low as 10 µM . The mechanism involves the inhibition of DNA gyrase, which is crucial for viral DNA replication.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Quinoline derivatives have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain methylated quinolines showed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular processes, such as topoisomerases and DNA gyrases.

- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through the activation of apoptotic pathways.

- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at specific phases (e.g., G2/M), preventing further proliferation of cancer cells.

Case Study 1: Antiproliferative Effects on Cancer Cells

A detailed investigation into the antiproliferative effects of this compound derivatives was conducted on various cancer cell lines including MCF-7, HeLa, and HCT-116. The study found that these compounds not only inhibited cell growth but also induced significant apoptosis in a dose-dependent manner. Notably, compound 19h was highlighted for its exceptional potency with an IC50 value of 0.022 µM against HCT-116 cells .

Case Study 2: Antiviral Efficacy Against HBV

In a separate study focusing on antiviral properties, several methyl quinoline derivatives were tested for their ability to inhibit HBV replication in vitro. The results indicated a substantial reduction in viral load at concentrations around 10 µM. The mechanism was linked to the inhibition of viral DNA synthesis mediated by interference with the host's DNA gyrase .

Eigenschaften

IUPAC Name |

methyl quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILJSZLWPHTUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329609 | |

| Record name | methyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19575-07-6 | |

| Record name | methyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of Methyl quinoline-2-carboxylate?

A1: this compound has the molecular formula C11H9NO2. [] The molecule consists of a quinoline ring system with a carboxylate group (-COOCH3) attached at the 2-position of the ring. The structure is planar with a slight dihedral angle between the carboxylate group and the quinoline ring. []

Q2: Can you describe a method for synthesizing this compound?

A2: One method for synthesizing this compound involves a two-step process starting with Quinoline-2-carboxylic acid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.